2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene
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Overview
Description
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple ethynyl groups attached to a benzenoanthracene core, making it a valuable building block for the synthesis of advanced materials.
Preparation Methods
The synthesis of 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves several steps. One notable method includes the solid-state explosion of organic single crystals containing primer molecules. This process is realized by the Bergman reaction (cycloaromatization) of three enediyne groups on the compound, which triggers an explosive reaction and quickly changes to a three-dimensional porous material without the presence of solvents or catalysts . This method yields products of high purity, eliminating the need for post-treatment purification.
Chemical Reactions Analysis
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The ethynyl groups can undergo substitution reactions with suitable reagents, resulting in the formation of substituted derivatives.
Cycloaromatization: The Bergman reaction is a notable reaction where the enediyne groups undergo cycloaromatization, leading to the formation of a three-dimensional porous network.
Scientific Research Applications
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including porous organic networks and metal-organic frameworks.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems and diagnostic tools.
Industry: The compound’s high surface area and stability make it suitable for industrial applications, such as catalytic supports, gas capture and storage, and energy conversion and storage
Mechanism of Action
The mechanism of action of 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves the cycloaromatization of its enediyne groups. This reaction is triggered by an abrupt change in lattice energy induced by the release of primer molecules in the crystal lattice. The explosive reaction results in the formation of a three-dimensional porous network, which can be studied using single-crystal X-ray diffraction and differential scanning calorimetry .
Comparison with Similar Compounds
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene can be compared with other similar compounds, such as:
2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene: This compound contains bromine atoms instead of ethynyl groups and is used as an impurity standard and reference substance.
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride: This compound contains amine groups and is used in various chemical applications.
The uniqueness of this compound lies in its ability to undergo explosive cycloaromatization reactions, leading to the formation of high-purity porous materials without the need for solvents or catalysts.
Properties
Molecular Formula |
C32H14 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4,5,11,12,17,18-hexaethynylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene |
InChI |
InChI=1S/C32H14/c1-7-19-13-25-26(14-20(19)8-2)32-29-17-23(11-5)21(9-3)15-27(29)31(25)28-16-22(10-4)24(12-6)18-30(28)32/h1-6,13-18,31-32H |
InChI Key |
JABADJSQJSAHCS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1C#C)C3C4=C(C2C5=C3C=C(C(=C5)C#C)C#C)C=C(C(=C4)C#C)C#C |
Origin of Product |
United States |
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